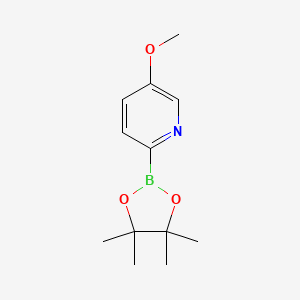

5-甲氧基-2-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

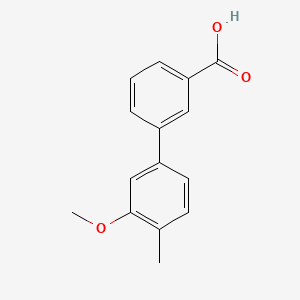

“5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and methoxy groups . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

Boronic acid compounds, such as this one, are usually used to protect diols. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 5-Methoxypyridine-2-boronic acid pinacol ester serves as a boronate ester precursor in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Intermediates

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Researchers use it to construct complex molecules, especially those containing heterocyclic rings. Its boronic acid functionality allows for further functionalization, enabling the creation of drug candidates .

Agrochemicals and Crop Protection

The ability to modify the pyridine ring and boron center makes 5-Methoxypyridine-2-boronic acid pinacol ester valuable in designing novel agrochemicals. Researchers explore its potential as a building block for herbicides, fungicides, and insecticides .

Materials Science and Organic Electronics

Boron-containing compounds play a significant role in materials science. Researchers investigate the incorporation of 5-Methoxypyridine-2-boronic acid pinacol ester into conjugated polymers, organic semiconductors, and light-emitting materials. These applications contribute to the development of flexible displays, solar cells, and sensors .

Catalysis and Ligand Design

The boron center in this compound can act as a Lewis acid catalyst or as part of a ligand in transition metal-catalyzed reactions. Researchers explore its use in asymmetric catalysis, C-H activation, and other transformations. The unique pyridine-boron motif provides opportunities for selective and efficient processes .

Coordination Chemistry and Supramolecular Assemblies

Understanding the coordination behavior of 5-Methoxypyridine-2-boronic acid pinacol ester with transition metals is essential. Researchers investigate its binding properties and explore its role in supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers .

安全和危害

未来方向

Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . Future research may focus on its potential applications in these fields.

属性

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCFIMUSDWSHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)